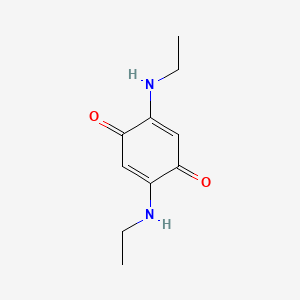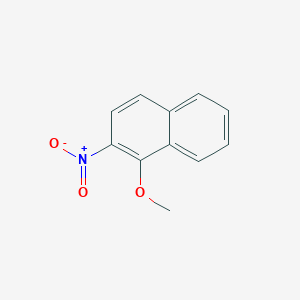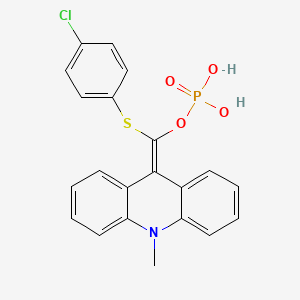
((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a thioether linkage, and an acridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate typically involves multiple steps, starting with the preparation of the 4-chlorophenyl thioether and the 10-methylacridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The acridine moiety can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding thioether and acridine chemistry.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, researchers may explore the therapeutic potential of this compound, particularly in targeting specific diseases or conditions. Its unique structure could provide insights into new treatment strategies.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of ((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The thioether and acridine moieties may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thioether-acridine derivatives, such as:
- ((4-Bromophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate
- ((4-Methylphenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate
Uniqueness
((4-Chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl dihydrogen phosphate is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and provides unique opportunities for research and application.
Propiedades
Fórmula molecular |
C21H17ClNO4PS |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
[(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H17ClNO4PS/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15/h2-13H,1H3,(H2,24,25,26) |
Clave InChI |
UHOOSSLDOLLULJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C(OP(=O)(O)O)SC3=CC=C(C=C3)Cl)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


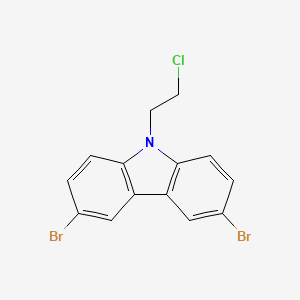
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
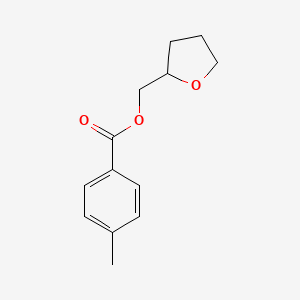
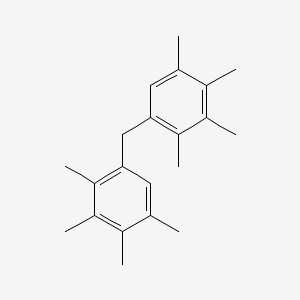

![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
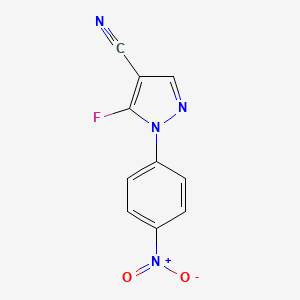


![4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol](/img/structure/B14750562.png)
